6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride
Description
Chemical Structure and Properties 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid; hydrochloride (C₉H₁₆ClNO₄, MW 237.69) is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen heteroatoms. The spiro[4.5]decane framework consists of a six-membered oxa-aza ring fused to a five-membered oxa ring, with a carboxylic acid substituent at position 7 and a hydrochloride salt . This structural motif enhances solubility in aqueous media, a common trait of hydrochloride salts, making it suitable for pharmaceutical and synthetic applications .
The compound is cataloged as a building block by Enamine Ltd, indicating its utility in drug discovery and organic synthesis .
Properties
IUPAC Name |
6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUAOMZBODICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COCC(O2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate diols and amines under acidic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Activity : Research indicates that compounds with similar structural features may exhibit biological activity against various targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure may enhance binding affinity and selectivity, making it a promising scaffold for drug development .
- Enzyme Inhibition : Preliminary studies suggest that 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid; hydrochloride could serve as an inhibitor for specific enzymes. This property can be leveraged in designing drugs aimed at treating conditions where enzyme regulation is critical.
- Drug Delivery Systems : The compound's ability to form stable complexes with other molecules positions it as a candidate for use in drug delivery systems, particularly in targeted therapies where controlled release is essential .
Materials Science
- Polymer Chemistry : The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing advanced materials for industrial uses .
- Nanotechnology : Due to its chemical reactivity, 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid; hydrochloride can be utilized in synthesizing nanoparticles or nanocomposites that have applications in electronics and photonics .
Case Studies
- Inhibitory Effects on Enzymes : A study conducted on similar spirocyclic compounds demonstrated significant inhibitory effects on specific enzyme classes, suggesting that derivatives of 6,9-Dioxa-2-azaspiro[4.5]decane could yield similar results. This opens avenues for therapeutic applications targeting metabolic disorders.
- Polymer Blends : Research involving the incorporation of spirocyclic compounds into polymer blends showed enhanced thermal stability and mechanical strength compared to traditional polymers. Such findings indicate potential industrial applications where material performance is critical .
Mechanism of Action
The mechanism of action of 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions:
Key Observations
- Heteroatom Arrangement : Replacement of oxygen with sulfur (e.g., 2-Thia-7-azaspiro[4.5]decane) increases molecular polarity and may enhance binding to biological targets .
- Spiro Ring Size : Smaller spiro systems (e.g., spiro[4.4] in ) reduce ring strain but limit functional group placement .
- Functional Groups : The carboxylic acid in the target compound enables hydrogen bonding and salt formation, contrasting with simpler analogs like 7-oxa-1-azaspiro[4.5]decane hydrochloride .
Stability and Reactivity
Biological Activity
6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid; hydrochloride is a compound recognized for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This structural complexity allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid; hydrochloride
- Molecular Formula : C₈H₁₃ClN₁O₄
- Molecular Weight : 211.65 g/mol
- CAS Number : 2490374-70-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure facilitates binding to various enzymes and receptors, potentially modulating their activity. While the precise pathways are still under investigation, initial studies suggest involvement in antibacterial and anti-inflammatory processes.
Antibacterial Properties
Recent studies have highlighted the compound's potential as an antibacterial agent. It has demonstrated effectiveness against several Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | <0.03125 µg/mL |
| Escherichia coli | 2 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Acinetobacter baumannii | 8 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating significant antibacterial activity at low concentrations .
Case Studies
- Study on Dual Inhibitors : A recent study evaluated a series of compounds related to 6,9-Dioxa-2-azaspiro[4.5]decane derivatives, demonstrating their ability to inhibit bacterial topoisomerases effectively. The lead compound exhibited potent antibacterial activity with IC50 values below 10 nM against E. coli, indicating its potential as a therapeutic agent in treating resistant infections .
- In Vivo Efficacy : In preclinical trials involving neutropenic mouse models infected with vancomycin-intermediate S. aureus, the compound showed promising results in reducing bacterial load, suggesting its potential for systemic applications .
Pharmacokinetics and Safety
The pharmacokinetic profile of 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid; hydrochloride indicates favorable absorption characteristics with good solubility and low plasma protein binding (PPB). These properties enhance its bioavailability and therapeutic potential .
Applications in Research
This compound serves as a valuable building block in synthetic organic chemistry and is being explored for various applications:
- Medicinal Chemistry : Investigated as a pharmaceutical intermediate.
- Biological Studies : Used to study enzyme interactions and mechanisms of action.
- Material Science : Potential applications in developing new materials due to its unique structural properties .
Q & A
Q. What are the recommended synthetic routes for 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride, and how can purity be optimized?
Synthesis typically involves spirocyclic ring formation via cyclization of heterocyclic precursors, followed by carboxylation and hydrochloride salt formation. Key steps include:
- Cyclization : Use of oxa-aza precursors under acidic or catalytic conditions to form the spiro[4.5]decane scaffold .
- Carboxylation : Introduction of the carboxylic acid group via nucleophilic substitution or oxidation of a methyl ester intermediate (e.g., methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate hydrochloride, as referenced in building block catalogs) .
- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and validation via HPLC (USP-grade methods, as per pharmacopeial standards) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
A multi-technique approach is essential:
- X-ray crystallography : Resolve the spirocyclic conformation and hydrogen-bonding patterns using SHELX software for refinement .
- NMR spectroscopy : Assign proton environments (e.g., distinguishing oxa/aza protons and carboxylic acid protons) with 2D COSY and HSQC experiments.
- Mass spectrometry : Confirm molecular weight (236.10 g/mol for the free acid; 223.66 g/mol for the hydrochloride salt) via high-resolution ESI-MS .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for spirocyclic compounds).
- Hydrolytic sensitivity : Monitor pH-dependent degradation of the oxa-aza ring in aqueous buffers via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Storage recommendations : Anhydrous conditions at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- DFT calculations : Predict cyclization transition states and identify energetically favorable pathways for spiro ring formation .
- Molecular docking : Assess steric hindrance in carboxylation steps using software like Gaussian or ORCA.
- SHELXL refinement : Validate crystallographic data against simulated XRD patterns to resolve ambiguities in bond angles/lengths .
Q. What experimental strategies address contradictions between spectroscopic and crystallographic data?
- Case example : Discrepancies in proton environments (NMR) vs. solid-state conformations (XRD) may arise from dynamic ring puckering. Mitigation steps:
Q. How can this compound be integrated into drug discovery pipelines, particularly for CNS targets?
- Rationale : The spirocyclic scaffold mimics bioactive conformations of neurotransmitters.
- Methodology :
- SAR studies : Modify substituents (e.g., methyl ester derivatives) to enhance blood-brain barrier permeability .
- In vitro assays : Test binding affinity to serotonin/dopamine receptors using radioligand displacement assays .
- Toxicity screening : Leverage safety data from structurally related compounds (e.g., Radafaxine hydrochloride) to predict ADMET profiles .
Q. What thermodynamic and kinetic studies are critical for understanding its reactivity in solution?
- Isothermal titration calorimetry (ITC) : Measure binding constants with metal ions or biological targets.
- Kinetic profiling : Use stopped-flow spectroscopy to monitor ring-opening reactions under acidic/basic conditions.
- Solubility studies : Apply the van’t Hoff equation to correlate temperature-dependent solubility with lattice energy (derived from XRD data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
